2,6-dichloro-1-methyl-1H-1,3-benzodiazole

Lipophilicity Physicochemical properties Medicinal chemistry

Select 2,6-dichloro-1-methyl-1H-1,3-benzodiazole (CAS 15965-65-8) for its unique orthogonal dual‑reactivity: the C2‑chloro substituent is activated for nucleophilic aromatic substitution, while the C6‑chloro supports independent Suzuki, Buchwald, or Sonogashira cross‑coupling. This N1‑methylated, no‑H‑bond‑donor scaffold (LogP 3.04, MW 201.05) occupies optimal CNS drug‑like space and meets Lipinski’s Rule of 5 with zero violations. Researchers can sequentially diversify both positions to build focused, polysubstituted benzimidazole libraries for kinase, GPCR, or agrochemical screening without sacrificing BBB permeability. Ensure reproducibility – generic substitution by positional isomers leads to divergent physicochemical profiles and misleading SAR.

Molecular Formula C8H6Cl2N2
Molecular Weight 201.05
CAS No. 15965-65-8
Cat. No. B595468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-dichloro-1-methyl-1H-1,3-benzodiazole
CAS15965-65-8
Molecular FormulaC8H6Cl2N2
Molecular Weight201.05
Structural Identifiers
SMILESCN1C2=C(C=CC(=C2)Cl)N=C1Cl
InChIInChI=1S/C8H6Cl2N2/c1-12-7-4-5(9)2-3-6(7)11-8(12)10/h2-4H,1H3
InChIKeyUGDFPXYCSUHXBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Dichloro-1-methyl-1H-1,3-benzodiazole (CAS 15965-65-8): Comparative Procurement and Differentiation Guide for Benzimidazole Scaffolds


2,6-Dichloro-1-methyl-1H-1,3-benzodiazole (CAS 15965-65-8) is a halogenated N1-methyl benzimidazole derivative characterized by chlorine substitution at the 2- and 6-positions of the fused bicyclic ring system [1]. With a molecular formula C8H6Cl2N2 and molecular weight 201.05 g/mol, this compound serves as a versatile heterocyclic building block in medicinal chemistry and agrochemical research . The specific 2,6-dichloro substitution pattern, combined with N1-methylation, confers distinct electronic and steric properties that differentiate this scaffold from its positional isomers and non-methylated analogs, with implications for synthetic utility and downstream biological profiling .

Why 2,6-Dichloro-1-methyl-1H-1,3-benzodiazole (CAS 15965-65-8) Cannot Be Replaced by Other Dichlorobenzimidazole Isomers


Within the dichloro-N1-methyl benzimidazole family, positional isomerism dictates divergent physicochemical and electronic profiles that preclude simple interchangeability in synthetic workflows or biological assays. The 2,6-dichloro substitution pattern (CAS 15965-65-8) differs fundamentally from the 2,5-dichloro isomer (CAS 15965-64-7) in terms of calculated lipophilicity (ACD/LogP 3.04 vs. XLogP3 3.4) , hydrogen-bond acceptor count, and topological polar surface area, parameters that directly influence membrane permeability, protein binding, and chromatographic behavior [1]. Additionally, the absence of N1-methylation (as in 2,6-dichloro-1H-benzimidazole, CAS 4887-95-0) introduces a hydrogen-bond donor site, substantially altering solubility, metabolic stability, and reactivity toward electrophilic substitution or cross-coupling reactions [2]. These distinctions underscore the necessity for precise compound selection based on the intended application, as generic substitution risks irreproducible synthetic outcomes or misleading structure-activity relationship (SAR) interpretations.

Quantitative Differentiation Evidence for 2,6-Dichloro-1-methyl-1H-1,3-benzodiazole (CAS 15965-65-8)


Comparative Lipophilicity (LogP) of 2,6-Dichloro vs. 2,5-Dichloro N1-Methyl Benzimidazole Isomers

The 2,6-dichloro substitution pattern confers lower calculated lipophilicity compared to the 2,5-dichloro isomer. ACD/LogP for the 2,6-isomer is 3.04 , while the XLogP3 value for the 2,5-isomer (CAS 15965-64-7) is 3.4 [1]. This difference in partition coefficient predicts altered membrane permeability and distribution characteristics in biological systems.

Lipophilicity Physicochemical properties Medicinal chemistry

Divergent Reactivity Patterns: Electrophilic Substitution Site Preference in 2,6-Dichloro vs. 5,6-Dichloro Benzimidazole Scaffolds

The 2,6-dichloro substitution pattern leaves the C4 and C5 positions unsubstituted on the benzimidazole benzene ring, creating a distinct regiochemical environment for further functionalization compared to 5,6-dichloro analogs. The chlorine atom at the 2-position of the imidazole ring is activated toward nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the adjacent imidazole nitrogen atoms, while the 6-chloro substituent on the benzene ring exhibits different reactivity . In contrast, 5,6-dichloro-2-methylbenzimidazole scaffolds concentrate halogenation on the benzene ring, offering alternative synthetic entry points [1].

Synthetic chemistry Cross-coupling Regioselectivity

Thermodynamic Stability Comparison: Density and Boiling Point of 2,6-Dichloro vs. Non-Methylated 2,6-Dichloro-1H-Benzimidazole

N1-methylation significantly alters the bulk physical properties of the benzimidazole scaffold. The target compound exhibits a calculated density of 1.462 g/cm³ and a boiling point of 339.756°C at 760 mmHg . In contrast, the non-methylated analog 2,6-dichloro-1H-benzimidazole (CAS 4887-95-0) has a reported density of 1.571 g/cm³ and a boiling point of 364.5°C at 760 mmHg [1]. The lower density and boiling point of the N1-methylated compound reflect reduced intermolecular hydrogen-bonding capacity, which can influence crystallization behavior, solubility in organic solvents, and purification protocols.

Physical chemistry Thermal stability Process chemistry

Hydrogen-Bond Acceptor Profile: Distinct Pharmacophoric Features of 2,6-Dichloro-N1-Methyl Benzimidazole

The 2,6-dichloro-N1-methyl benzimidazole scaffold presents exactly one hydrogen-bond acceptor site (the N3 imidazole nitrogen) and zero hydrogen-bond donor sites . This contrasts with the non-methylated 2,6-dichloro-1H-benzimidazole, which possesses one hydrogen-bond donor (N1–H) and two hydrogen-bond acceptors (N3 and Cl atoms) [1]. The 2,5-dichloro isomer shares the same H-bond acceptor count (1) and donor count (0) as the target compound but differs in topological polar surface area (TPSA) due to chlorine positioning [2].

Molecular recognition Structure-based drug design Pharmacophore modeling

Commercial Availability and Purity Specifications: Benchmarking 2,6-Dichloro-1-methyl-1H-1,3-benzodiazole Against Positional Isomers

Commercially, 2,6-dichloro-1-methyl-1H-1,3-benzodiazole (CAS 15965-65-8) is available from multiple suppliers with purity specifications of 95% and 98% , with sourcing options ranging from gram to bulk quantities . The 2,5-dichloro positional isomer (CAS 15965-64-7) is also commercially available at 95% purity . The 2,6-substitution pattern is less commonly encountered in commercial screening libraries compared to 2,5- or 5,6-substituted variants, offering potential novelty value in IP-sensitive research programs.

Procurement Chemical sourcing Quality control

Prioritized Application Scenarios for 2,6-Dichloro-1-methyl-1H-1,3-benzodiazole (CAS 15965-65-8)


Medicinal Chemistry: CNS-Penetrant Lead Optimization Campaigns

The lower lipophilicity (ACD/LogP = 3.04) of 2,6-dichloro-1-methyl-1H-1,3-benzodiazole compared to its 2,5-isomer (XLogP3 = 3.4) , combined with the absence of an N–H hydrogen-bond donor , positions this scaffold favorably for CNS drug discovery programs. The reduced LogP aligns with optimal CNS drug-like space (typically LogP 2–4), while N1-methylation eliminates a potential site for metabolic conjugation and reduces P-glycoprotein efflux susceptibility. The scaffold can serve as a core template for developing kinase inhibitors, GPCR modulators, or ion channel ligands requiring blood-brain barrier penetration. SAR exploration should leverage the C2-chloro substituent for SNAr diversification and the C6-chloro substituent for palladium-catalyzed cross-coupling to generate focused CNS-targeted libraries.

Synthetic Methodology: Orthogonal Functionalization of Benzimidazole Scaffolds

The unique distribution of chlorine atoms across the imidazole (C2) and benzene (C6) rings enables sequential, orthogonal functionalization strategies not possible with 5,6-dichloro or 2,5-dichloro isomers . The C2-chloro substituent is activated toward nucleophilic aromatic substitution due to the adjacent imidazole nitrogens, allowing selective replacement with amines, alkoxides, or thiols. Meanwhile, the C6-chloro substituent on the benzene ring can independently undergo Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira cross-couplings. This dual-reactivity profile makes 2,6-dichloro-1-methyl-1H-1,3-benzodiazole an ideal substrate for developing divergent synthetic methodologies and constructing structurally diverse, polysubstituted benzimidazole libraries for high-throughput screening.

Agrochemical Discovery: Fungicidal and Pesticidal Scaffold Development

Benzimidazole derivatives, particularly those with halogen substitution patterns, have established utility in crop protection chemistry as fungicides and nematicides . The 2,6-dichloro-N1-methyl substitution pattern offers distinct physicochemical properties—including lower density (1.462 g/cm³) and boiling point (339.756°C) compared to non-methylated analogs —that may translate to favorable formulation characteristics and environmental fate profiles. The scaffold's moderate lipophilicity (LogP 3.04) aligns with foliar uptake requirements, while the chloro substituents contribute to metabolic stability in planta. Researchers developing next-generation agrochemicals can use this compound as a core scaffold to explore structure-activity relationships against fungal pathogens, nematodes, or insect pests, with the option to diversify via SNAr or cross-coupling at the chloro-substituted positions.

Chemical Biology: Probe Development for Target Identification

The favorable drug-like properties of 2,6-dichloro-1-methyl-1H-1,3-benzodiazole—including a single hydrogen-bond acceptor, zero donors, and compliance with Lipinski's Rule of 5 (0 violations) —make it an attractive core for developing chemical probes. The scaffold's moderate molecular weight (201.05 g/mol) provides ample headroom for adding functional tags (e.g., biotin, fluorophores, or photoaffinity labels) while maintaining acceptable physicochemical properties. The orthogonally reactive C2- and C6-chloro substituents permit stepwise introduction of a target-binding moiety and a reporter group. This compound is particularly well-suited for fragment-based drug discovery (FBDD) campaigns where a chlorine-substituted benzimidazole fragment can serve as a starting point for structure-guided optimization, with the chlorine atoms providing clear electron density for X-ray crystallographic validation of binding modes.

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